molecular formula C8H10N4 B13634992 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine

1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine

Katalognummer: B13634992
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: SGUPSFRNQQWUGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine, with the molecular formula C8H10N4 and a molecular weight of 162.19 g/mol, is a nitrogen-rich heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery . The fused imidazopyridine core of this compound bears a structural resemblance to purines, a feature that has prompted extensive biological investigations and underpins its broad therapeutic potential . As part of the imidazo[4,5-c]pyridine family, it is recognized for its role as a key intermediate in the synthesis of more complex molecules that interact with various cellular pathways . Researchers utilize this building block in the exploration and development of novel bioactive substances. Its structural features allow for diverse derivatization, making it a versatile precursor in chemical synthesis for creating potential drug candidates and other complex organic molecules . The compound must be stored appropriately, and it is offered for cold-chain transportation to ensure stability . This product is intended For Research Use Only. It is not intended for human or animal use.

Eigenschaften

Molekularformel

C8H10N4

Molekulargewicht

162.19 g/mol

IUPAC-Name

1-ethylimidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C8H10N4/c1-2-12-5-11-7-6(12)3-4-10-8(7)9/h3-5H,2H2,1H3,(H2,9,10)

InChI-Schlüssel

SGUPSFRNQQWUGN-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=NC2=C1C=CN=C2N

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of imidazo[4,5-c]pyridine derivatives typically involves the construction of the fused heterocyclic ring system via cyclization of appropriately substituted diaminopyridine precursors. The key intermediate is often 3,4-diaminopyridine , which undergoes regioselective acylation or condensation followed by cyclization to form the imidazo ring.

Regioselective Acylation and Cyclization

A notable method involves the regioselective acylation of 3,4-diaminopyridine to selectively protect or functionalize one amino group, facilitating controlled cyclization. For example, Caron et al. (2006) demonstrated two routes for preparing imidazo[4,5-c]pyridine derivatives via selective introduction of acetamide or tert-butylcarbamate groups at different amino positions, followed by cyclization to form the imidazo ring system.

One-Pot Tandem Synthesis via SNAr Reaction, Reduction, and Condensation

A highly efficient and green approach reported by Pitchumani and co-workers (2018) utilizes a one-pot tandem sequence starting from 2-chloro-3-nitropyridine and primary amines. The process involves:

  • Nucleophilic aromatic substitution (SNAr) of the chloro group by the amine,
  • Reduction of the nitro group to an amine using zinc dust and hydrochloric acid,
  • Condensation of the resulting diamine intermediate with aldehydes in a water-isopropanol solvent mixture to afford substituted imidazo[4,5-c]pyridines.

This method proceeds without the need for metal catalysts in the condensation step and achieves excellent yields under mild conditions, highlighting the crucial role of the H2O-IPA solvent system in promoting the reaction cascade.

Alkylation at the N-1 Position

The ethyl substitution at the N-1 position of the imidazo ring can be introduced by alkylation of the free imidazole nitrogen after ring formation. Common methods include:

  • N-alkylation of 1H-imidazo[4,5-c]pyridin-4-amine with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide or acetonitrile).
  • Alternatively, alkylation can be integrated into the synthetic sequence by using ethyl-substituted amines or aldehydes in the condensation step, depending on the synthetic route.

Detailed Synthetic Procedure Example

Based on the tandem one-pot process and subsequent N-alkylation, a representative preparation of this compound could be summarized as follows:

Step Reagents and Conditions Outcome
1. SNAr Reaction 2-Chloro-3-nitropyridine + primary amine (e.g., ammonia or ethylamine), H2O-IPA (1:1), 80 °C, 2 h Formation of N-substituted 2-amino-3-nitropyridine intermediate
2. Reduction Zinc dust (1 equiv), HCl (0.5 equiv), 80 °C, 45 min Reduction of nitro group to amino, yielding 3,4-diaminopyridine derivative
3. Condensation Addition of aldehyde (e.g., acetaldehyde for ethyl group), heating at 85 °C, 10 h Cyclization to imidazo[4,5-c]pyridine core with substitution at N-1 and C-2
4. Purification Extraction with ethyl acetate, drying, evaporation, silica gel chromatography Isolation of pure this compound

Alternative Synthetic Routes and Catalytic Methods

Palladium- or Copper-Catalyzed Cyclization

Some literature reports Pd- or Cu-catalyzed amidation and cyclization of 2-halo-3-acylaminopyridines with amines to form imidazo[4,5-c]pyridines. However, these methods often require expensive catalysts, ligands, and harsh conditions, limiting their practical application.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclization step, reducing reaction times from hours to minutes and improving yields. This approach is particularly useful in the final ring-closing step after intermediate formation.

Comparative Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Regioselective Acylation & Cyclization 3,4-Diaminopyridine Acylating agents (acetamide, Boc) Controlled temperature, multi-step High regioselectivity, well-defined intermediates Multi-step, requires protection/deprotection
One-Pot Tandem SNAr-Reduction-Condensation 2-Chloro-3-nitropyridine + amines + aldehydes Zn dust, HCl, H2O-IPA solvent Mild heating (80-85 °C), no metal catalyst in condensation Green, efficient, high yield, simple workup Limited to substrates compatible with SNAr
Pd/Cu-Catalyzed Cyclization 2-Halo-3-acylaminopyridines + amines Pd or Cu catalysts, ligands Elevated temperature, inert atmosphere Broad substrate scope Expensive catalysts, longer reaction times
Microwave-Assisted Cyclization Diamine intermediates Microwave irradiation Short reaction time, ethanol solvent Rapid, improved yields Requires specialized equipment

Research Data and Yields

  • The one-pot tandem method typically achieves yields above 80% for substituted imidazo[4,5-c]pyridines.
  • Microwave-assisted cyclization steps report yields ranging from 70% to 90% depending on substrate and conditions.
  • Pd-catalyzed methods yield 60%-85%, with longer reaction times and more complex purification.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine-4-one derivatives, while reduction can produce fully saturated imidazopyridine derivatives .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Imidazo[4,5-c]pyridin-4-amine Derivatives

Compound Name Substituents Molecular Weight Biological Activity (EC50) Key Properties/Synthesis References
This compound N1: Ethyl; C4: NH2 ~168.2 (calc.) Not reported Likely synthesized via cross-coupling or alkylation; stability inferred from analog studies. Ethyl group may enhance metabolic stability vs. benzyl derivatives.
1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine N1: Benzyl; C2: Butyl; C4: NH2 335.4 TLR7: 1.57 μM Optimized for TLR7 specificity; synthesized via Pd-catalyzed coupling. Bulky substituents enhance receptor binding but may reduce solubility.
7-Phenethyl-1H-imidazo[4,5-c]pyridin-4-amine C7: Phenethyl; C4: NH2 267.3 Not reported Isolated as HCl or TFA salts; exhibits moderate stability. Phenethyl group may confer lipophilicity, affecting membrane permeability.
4-(1-Ethyl-6-methyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine N1: Ethyl; C6: Methyl; C2: Oxadiazole 261.3 Kinase inhibition (hypothetical) Oxadiazole moiety introduces hydrogen-bonding potential; used in kinase inhibitor pipelines. Synergistic effects from ethyl and methyl groups noted.
1-(2-Methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-4-amine ethanesulfonate N1: Isobutyl; fused naphthyridine 378.4 (salt) Antiviral/interferon induction Crystalline salt form enhances bioavailability; isobutyl group balances steric and electronic effects.

Key Findings:

Substituent Effects on TLR Activity: The benzyl-butyl derivative (EC50: 1.57 μM) demonstrates pure TLR7 agonism, attributed to the benzyl group's π-π interactions and the butyl chain's hydrophobic fit within the receptor pocket . N6 modifications: Electron-rich substituents (e.g., phenethyl) at C6 restore TLR7 activity, whereas direct aryl-aryl connections abolish it .

Synthetic Strategies :

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) are common for introducing aryl/alkyl groups at C3 or C7 positions .
  • Salts (HCl, TFA) improve solubility and purification, as seen in 7-phenethyl derivatives .

Physicochemical Properties :

  • Solubility : Parent imidazo[4,5-c]pyridin-4-amine (MW: 170.6) is water-soluble, while lipophilic substituents (e.g., phenethyl) necessitate salt formation for aqueous compatibility .
  • Stability : Ethyl-substituted analogs are hypothesized to resist deglycosylation and oxidative degradation better than benzyl derivatives, which show instability under mild heating .

Biological Applications :

  • TLR7/8 agonists (e.g., benzyl-butyl derivatives) are vaccine adjuvants .
  • Oxadiazole-containing derivatives (e.g., ) are explored as kinase inhibitors due to their heterocyclic diversity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-1H-imidazo[4,5-c]pyridin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves condensation of substituted pyridine precursors with ethylamine derivatives under reflux. Solvent choice (e.g., THF or DMF) and temperature control (60–120°C) are critical to avoid side reactions like over-alkylation. Purification via column chromatography or recrystallization is recommended .
  • Key Data : For analogous compounds, yields range from 40–70% depending on substituent reactivity and solvent polarity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use 1H/13C NMR to confirm the ethyl group’s presence (δ ~1.2–1.5 ppm for CH3 and δ ~3.5–4.0 ppm for CH2). High-resolution mass spectrometry (HRMS) verifies molecular weight (calculated for C9H12N4: 176.106 g/mol). X-ray crystallography (via SHELX programs) resolves stereoelectronic effects in the imidazo-pyridine core .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodology : Screen against TLR7/8 receptors due to structural similarity to known agonists (e.g., 1-benzyl-2-butyl analogues). Use HEK-Blue™ hTLR7 cells to measure NF-κB activation via SEAP secretion. Compare EC50 values with reference compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.